3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C23H21BrN2O3S and its molecular weight is 485.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cobalt-promoted Dimerization of Aminoquinoline Benzamides
Research by Grigorjeva and Daugulis (2015) presents a cobalt-promoted dimerization method for benzamides, which includes compounds similar to 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This method, conducted in ethanol with oxygen as the terminal oxidant, showcases the compound's compatibility with bromo moieties and its potential utility in synthesizing complex molecular architectures relevant in various fields of chemistry and material science (Grigorjeva & Daugulis, 2015).
Synthesis and Biological Activity Studies
El-Hashash et al. (2016) explored the reactions of similar bromo-substituted compounds towards various nucleophiles, leading to the synthesis of quinazolinones with expected biological activities. This underscores the compound's relevance in developing new pharmaceutical agents, indicating its versatility in synthesizing biologically active molecules (El-Hashash, Azab, & Morsy, 2016).
Bromination of Quinoline Derivatives
Brown and Gouliaev (2004) detailed a bromination process for benzazines, including quinoline derivatives. This process emphasizes the compound's capacity for regioselective modification, pivotal in synthetic chemistry for creating compounds with precise structural attributes for specific scientific applications (Brown & Gouliaev, 2004).
Development of σ Receptor Ligands
Research by Xu, Lever, and Lever (2007) on tetrahydroisoquinolinyl benzamides, which are structurally related to the compound , focused on developing potent σ2 receptor ligands. This highlights its potential application in neurological research and the development of therapeutic agents targeting σ receptors (Xu, Lever, & Lever, 2007).
Optical Chemosensors
Anand, Ashok Kumar, and Sahoo (2018) developed an optical chemosensor for Al3+ detection, utilizing a bromo-substituted compound. This work illustrates the compound's application in environmental monitoring and biological research, showcasing its utility in developing sensors for detecting metal ions in various contexts (Anand, Ashok Kumar, & Sahoo, 2018).
Mechanism of Action
Target of Action
They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Biochemical Pathways
Without specific information on “3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives, a related class of compounds, are known to affect various biochemical pathways, including those involved in cell growth and proliferation .
Result of Action
Similar compounds often have diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects .
Properties
IUPAC Name |
3-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXPIZCWFIQZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.